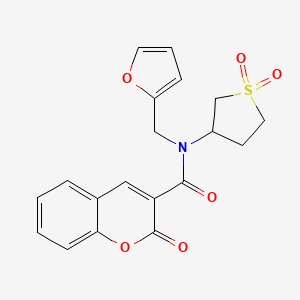![molecular formula C18H16N6O2 B5571503 2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)
2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step synthetic routes that might include cyclization reactions, amidation, and the introduction of various substituents to achieve the desired structural complexity. Notably, a general approach for synthesizing imidazo[1,2-a]pyridine derivatives involves starting from aminopyridines and chloro ketones, leading to imidazo[1,2-a]pyridines through a cyclization process (Starrett et al., 1989).
Molecular Structure Analysis
The molecular structure of this compound and related derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR spectroscopy, and MS, complemented by X-ray diffraction studies. These analyses confirm the presence of the imidazo[1,2-a]pyridine core, oxadiazole, and pyridine moieties and provide insight into the compound's three-dimensional conformation (Qin et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is influenced by its functional groups. The presence of the imidazo[1,2-a]pyridine core and oxadiazole ring suggests potential for nucleophilic substitution reactions, amidation, and further functionalization through reactions at the pyridine and oxadiazole moieties. These reactions can be utilized to modify the compound's chemical properties for various applications (Crawforth & Paoletti, 2009).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are significantly influenced by the compound's molecular structure and can be tailored through synthetic modifications. For instance, the introduction of specific substituents can enhance solubility in various solvents or modify the compound's melting point, which is essential for its formulation and use in different domains (Mohan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's functional groups and overall molecular architecture. The imidazo[1,2-a]pyridine core is known for its stability and ability to engage in hydrogen bonding, while the oxadiazole ring and pyridine moiety can participate in electronic interactions, affecting the compound's binding affinity towards specific receptors or enzymes. These interactions are fundamental for the compound's potential pharmacological applications (Alcarazo et al., 2005).
科学的研究の応用
Synthesis and Chemical Properties
- Functionalization Reactions : The compound can undergo functionalization reactions involving 1H-pyrazole-3-carboxylic acid derivatives and diamines, as evidenced by studies exploring such reactions. For example, reactions involving acid chlorides and diamines like 2,3-diaminopyridine can lead to the formation of various imidazo[1,2-a]pyridine derivatives (Yıldırım, Kandemirli & Demir, 2005).
- One-Pot Synthesis Methods : There's potential for one-pot synthesis approaches for imidazo[1,2-a]pyridines, a category to which the compound belongs. This approach allows for the introduction of various substituents, enhancing its chemical versatility (Crawforth & Paoletti, 2009).
Pharmacological Research
- Modification to Reduce Metabolism : Research has focused on modifying the imidazo[1,2-a]pyrimidine system, similar to the core structure of the compound , to reduce metabolism mediated by aldehyde oxidase. This is crucial in enhancing the drug's efficacy and stability (Linton et al., 2011).
- Exploration of Biological Activity : Imidazo[1,2-a]pyridine derivatives, including those structurally related to the compound, have been synthesized and tested for various biological activities, such as antimycobacterial properties (Lv et al., 2017).
Novel Compound Synthesis
- Fused Triazines Synthesis : The imidazo[1,2-a]pyridine system has been used as a synthon for constructing fused triazines, which are of interest due to their potential biological activity (Zamora et al., 2004).
- Pyrrole-Imidazole Polyamides : Pyrrole-imidazole polyamides, which share structural similarities, have been investigated for their DNA-binding capabilities, opening avenues for gene expression control (Liu & Kodadek, 2009).
Therapeutic Research
- Antitubercular Activity : Derivatives of imidazo[1,2-a]pyridine have been designed and synthesized for potential use as antitubercular agents, indicating the therapeutic potential of this chemical class (Li et al., 2020).
Additional Insights
- Crystallographic and Spectral Characterization : Studies have been conducted on the crystallographic and spectral characterization of complexes containing imidazo[1,5-a]pyridine derivatives, which can provide insights into the structural properties and potential applications of such compounds (Hakimi et al., 2012).
作用機序
The mechanism of action of this compound would depend on its specific biological activity. Imidazole derivatives are known to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicine. Given the wide range of activities shown by imidazole derivatives, this compound could have potential uses in the treatment of various diseases .
特性
IUPAC Name |
2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-9-24-10-14(3-4-15(24)20-11)17(25)21-12(2)18-22-16(23-26-18)13-5-7-19-8-6-13/h3-10,12H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYYAPQIQILORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)NC(C)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)
![4-methyl-2-(1-piperidinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-5-pyrimidinecarboxamide hydrochloride](/img/structure/B5571445.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5571446.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B5571457.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)
![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)
![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)
![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)
![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)

![2-ethyl-8-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5571508.png)